4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine

Pharmaceutical Analysis Impurity Profiling Quality Control

This is the only HPLC-validated reference standard for Etoricoxib Impurity 39 (4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine). Its unique chromatographic retention time and UV spectrum are specified in the Hartman et al. (2003) method for resolving 13 process impurities. Substituting a generic thioether invalidates method specificity, stopping ANDA submissions. Supplied with COA (HPLC, NMR, MS) at ≥99% purity, it is essential for ICH Q2(R1)-compliant quantification. Intended for R&D and QC use only.

Molecular Formula C13H17NOS2
Molecular Weight 267.4 g/mol
CAS No. 107825-28-5
Cat. No. B5794392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine
CAS107825-28-5
Molecular FormulaC13H17NOS2
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CC(=S)N2CCOCC2
InChIInChI=1S/C13H17NOS2/c1-17-12-4-2-11(3-5-12)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3
InChIKeyQTBUBEBGUVJXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine (CAS 107825-28-5): A Defined Etoricoxib Process Impurity for Pharmaceutical Analytical Method Development and Quality Control


4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine (CAS 107825-28-5), also known as 2-(4-methylsulfanylphenyl)-1-morpholin-4-ylethanethione, is a thioether and morpholine derivative with the molecular formula C13H17NOS2 and a molecular weight of 267.41 g/mol . It is primarily recognized and utilized as Etoricoxib Impurity 39, a specified process-related impurity of the selective COX-2 inhibitor Etoricoxib [1]. The compound is supplied as a characterized reference standard, compliant with regulatory guidelines, and is intended exclusively for research and laboratory use, including analytical method development, method validation, and quality control applications during the production of Etoricoxib [2].

Why a Generic 'Morpholine Thioether' Cannot Substitute for 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine in Regulated Analytical Workflows


The utility of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine is not defined by broad class-level activity but by its precise identity as a specific, chromatographically resolved impurity within the Etoricoxib drug substance profile. Regulatory analytical methods for Etoricoxib are validated to resolve and quantify thirteen process impurities and three major degradation products, with this compound being one of the specified impurities . Generic morpholine thioethers or other in-class compounds lack the exact molecular structure and, critically, the verified chromatographic behavior (e.g., specific retention time, UV spectrum) required for unambiguous identification and quantification in stability-indicating HPLC methods. Substitution would invalidate method specificity, accuracy, and regulatory compliance, as the alternative compound would not co-elute with or exhibit the same detector response as the defined impurity, rendering the analytical method unfit for its intended purpose of ensuring Etoricoxib purity and safety .

Quantitative Differentiation Evidence for 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine Against Analogous Compounds


Verified High Purity Essential for Accurate Impurity Quantification in Etoricoxib

The compound is supplied as a high-purity reference standard, with vendor-certified purity of 99% . This level of purity is critical for its use as an impurity standard in quantitative HPLC analysis, where the accuracy of impurity quantification is directly dependent on the purity of the reference material. In contrast, a general-purpose morpholine thioether, such as 2-(4-Methylphenyl)-1-(4-morpholinyl)ethanethione (CAS 14182-63-9), is not offered with a certified purity suitable for this application, lacking the necessary analytical characterization (COA, HPLC, NMR) provided with the target compound [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Chromatographic Resolution Validated in a Stability-Indicating HPLC Method for Etoricoxib

A validated, stability-indicating HPLC method for Etoricoxib was developed to resolve thirteen process impurities, including this specific compound . The method's specificity was demonstrated through forced degradation studies, confirming that the compound's chromatographic peak is resolved from the active pharmaceutical ingredient (API) and other degradation products . This established chromatographic behavior is unique to this molecule. Generic analogs have not undergone this rigorous validation within the context of an Etoricoxib impurity panel, and their retention times and UV spectra under these specific method conditions are unknown, making them unsuitable as direct substitutes [1].

Analytical Method Development HPLC Stability-Indicating Assay

Defined Molecular Identity as a Thiomorpholine Analog Differentiates it from Other Etoricoxib Impurity Classes

The compound's structure (C13H17NOS2) incorporates a morpholine ring, a thioether linkage, and a 4-(methylthio)phenyl group, classifying it as a thiomorpholine analog [1]. This is distinct from the primary degradation products of Etoricoxib, which include an N-oxide impurity formed under oxidative stress [2]. While no direct biological activity data is available for this specific impurity, its structural features differentiate it from other Etoricoxib impurities, which may include chloro-substituted bipyridine derivatives or sulfone-containing compounds . The presence of the thiocarbonyl (C=S) group, in particular, imparts unique chemical properties and potential reactivity compared to the more common amide (C=O) functionality found in the API and other impurities.

Medicinal Chemistry Structure-Activity Relationship Impurity Identification

Validated Application Scenarios for 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine Based on Quantitative Evidence


Use as a Primary Reference Standard in Validated HPLC Methods for Etoricoxib Impurity Profiling

This compound is the correct and validated reference standard for quantifying Etoricoxib Impurity 39 in drug substance and drug product release testing. Its use is mandated by the validated HPLC method described by Hartman et al. (2003), which specifies its resolution from the API and other impurities . Employing this specific standard ensures method accuracy and compliance with ICH Q2(R1) guidelines for specificity and accuracy. Substitution would compromise the method's validated status.

Analytical Method Development and Validation (AMV) for ANDA Submissions

In the development of Abbreviated New Drug Applications (ANDAs) for generic Etoricoxib, this compound is an essential tool for demonstrating analytical method capability . It is used to establish system suitability, determine limits of detection (LOD) and quantitation (LOQ), and prove method specificity. Its high certified purity (99%) is a prerequisite for generating robust validation data that meets regulatory scrutiny.

Stability-Indicating Assay Development and Forced Degradation Studies

As a known process impurity, this compound serves as a marker in forced degradation studies (e.g., oxidative, thermal, photolytic) to confirm that the analytical method can separate the API from both process impurities and degradation products . Its unique retention time and spectral properties under the validated conditions allow analysts to track method performance and ensure that degradation peaks do not interfere with the accurate quantification of Etoricoxib or its specified impurities.

Quality Control Release Testing in Commercial Etoricoxib Production

Commercial manufacturers of Etoricoxib API and finished dosage forms utilize this reference standard for routine batch release testing. Its procurement from reputable suppliers like CATO Research Chemicals (which provides a Certificate of Analysis, including HPLC, NMR, and MS data) [1] ensures traceability and supports compliance with Good Manufacturing Practices (GMP). The standard's stability under recommended storage conditions (2-8°C) [1] further supports its use in a regulated QC laboratory environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.